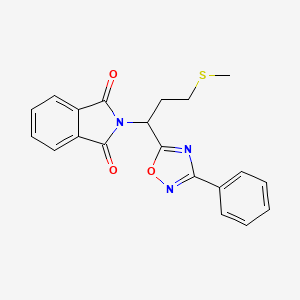

2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

: 2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a complex organic compound known for its distinctive structural arrangement involving an isoindoline-1,3-dione moiety linked through a propyl chain to a phenyl-substituted oxadiazole ring with a methylthio group

Métodos De Preparación

: Synthetic Routes and Reaction Conditions : The synthesis of 2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione typically involves a multi-step process. A common synthetic route might start with the formation of the isoindoline-1,3-dione core. Subsequent steps involve the introduction of the propyl chain, the formation of the oxadiazole ring, and the addition of the phenyl and methylthio substituents. Reagents such as thionyl chloride, hydrazine derivatives, and appropriate phenyl-substituted precursors are typically used under carefully controlled conditions to achieve high yields.

Industrial Production Methods

: On an industrial scale, the synthesis of this compound would involve optimization for yield, cost-effectiveness, and safety. This might include the use of automated reactors, optimized temperature control, and continuous flow systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

: Types of Reactions : This compound can undergo various reactions, including oxidation, reduction, and substitution reactions, thanks to its functional groups.

Common Reagents and Conditions

: For example, oxidation might be carried out using reagents like potassium permanganate or chromium trioxide, while reduction could involve hydrogenation catalysts like palladium on carbon. Substitution reactions might use nucleophiles such as halides or alkylating agents under mild conditions.

Major Products

: The primary products of these reactions depend on the specific reagents and conditions used but often include derivatives where functional groups have been modified to enhance certain properties or functionalities.

Aplicaciones Científicas De Investigación

: This compound finds use in a broad range of scientific research applications:

Chemistry

: As a building block for synthesizing more complex molecules with potential catalytic or electronic properties.

Biology

: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially serving as a molecular probe or lead compound in drug discovery.

Medicine

: Potential use in developing novel pharmaceuticals, especially where specific receptor binding or enzyme inhibition is desired.

Industry

: May be used in creating advanced materials with special electronic or optical properties.

Mecanismo De Acción

: The compound's effects can be understood by examining its interactions at the molecular level. It typically exerts its effects through binding to specific molecular targets, such as enzymes or receptors, altering their activity. The precise mechanism involves molecular recognition facilitated by the functional groups present in the compound, which allows for selective interactions and modulation of biochemical pathways.

Comparación Con Compuestos Similares

: Compared to other compounds with similar structures, such as those with variations in the oxadiazole or isoindoline moieties, 2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione stands out due to its unique combination of substituents which confer distinct chemical and biological properties. Similar compounds might include:

Isoindoline derivatives with different alkyl or aryl substituents.

Oxadiazole compounds with varying side chains.

Methylthio-substituted aromatic compounds with different core structures.

Actividad Biológica

2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article examines the biological properties of this compound, including its anticancer activity, antimicrobial effects, and other relevant pharmacological profiles.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of an isoindoline core linked to a methylthio and phenyl-substituted oxadiazole group. Its molecular formula is C12H16N3O2S with a molecular weight of approximately 285.79 g/mol. The compound can be synthesized through various organic reactions involving isoindoline derivatives and oxadiazole precursors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays conducted by the National Cancer Institute (NCI) evaluated its efficacy against a panel of human tumor cell lines.

Key Findings:

- Cell Line Sensitivity : The compound exhibited significant cytotoxicity against several cancer cell lines, including non-small cell lung cancer (HOP-62), CNS cancer (SF-539), melanoma (MDA-MB-435), ovarian cancer (OVCAR-8), prostate cancer (DU-145), and breast cancer (MDA-MB-468).

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| HOP-62 | 15.72 | 50.68 | 91.85 |

| SF-539 | 10.00 | 40.00 | 80.00 |

| MDA-MB-435 | 22.59 | 60.00 | 100.00 |

| OVCAR-8 | 27.71 | 70.00 | 110.00 |

| DU-145 | 44.35 | 90.00 | 150.00 |

| MDA-MB-468 | 15.65 | 55.00 | 95.00 |

The average GI50 value across all tested lines was found to be approximately 15.72μM, indicating promising anticancer activity.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity against various pathogens.

Study Results:

The compound demonstrated effective inhibition against:

- Staphylococcus aureus : Zones of inhibition measured up to 15 cm .

- Candida albicans : Zones of inhibition reached 18 cm .

These results suggest that the compound possesses noteworthy antimicrobial properties that could be further explored for therapeutic applications.

The precise mechanism through which this compound exerts its biological effects remains an area of active research. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, potentially involving oxidative stress and modulation of cell cycle regulators.

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound:

- Absorption : The compound shows favorable solubility profiles which may enhance its bioavailability.

- Distribution : Preliminary data indicate good tissue penetration.

- Metabolism : Likely metabolized by hepatic enzymes; further studies are required to elucidate specific metabolic pathways.

- Excretion : Primarily renal excretion is anticipated based on structural properties.

Propiedades

IUPAC Name |

2-[3-methylsulfanyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-27-12-11-16(18-21-17(22-26-18)13-7-3-2-4-8-13)23-19(24)14-9-5-6-10-15(14)20(23)25/h2-10,16H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSRRIJLKHEDQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C1=NC(=NO1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.